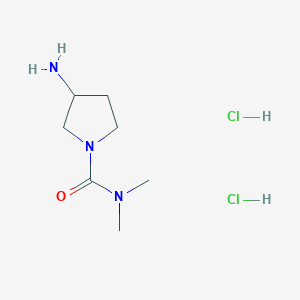

3-Amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride

Description

Properties

IUPAC Name |

3-amino-N,N-dimethylpyrrolidine-1-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.2ClH/c1-9(2)7(11)10-4-3-6(8)5-10;;/h6H,3-5,8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBUYSZBBCJKPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride typically involves the reaction of N,N-dimethylpyrrolidine with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Medicinal Chemistry Applications

The compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its pyrrolidine structure is particularly valuable due to its ability to mimic natural products and enhance biological activity.

Synthesis of Bioactive Compounds

3-Amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride has been utilized in the synthesis of several bioactive compounds. For instance, it has been involved in the creation of pyrrolidine-based inhibitors for poly(ADP-ribose) polymerase (PARP), which play a crucial role in DNA repair mechanisms. These inhibitors have potential applications in cancer therapy, particularly in tumors with BRCA mutations .

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit anticonvulsant properties. In a study, several pyrrolidine derivatives were synthesized and tested for their efficacy against seizures induced by maximal electroshock and pentylenetetrazole tests in mice. Certain compounds showed significant activity, suggesting potential for developing new anticonvulsant medications .

Glycine Transporter Inhibition

The compound has also been explored as an inhibitor of glycine transporter 1 (GlyT1), which is implicated in the treatment of schizophrenia. By maintaining glycine levels at NMDA receptors, these inhibitors could address glutamatergic neurotransmission issues associated with the disorder .

Data Table: Summary of Biological Activities

| Study | Compound | Target/Activity | Results |

|---|---|---|---|

| Min et al. (2021) | Pyrrolidine derivatives | PARP inhibition | Effective against cancer cell lines |

| Zhang et al. (2021) | 4-benzylpyrrolidine derivatives | PPAR agonists | Improved glucose metabolism in diabetic models |

| Wang et al. (2021) | GlyT1 inhibitors | Schizophrenia treatment | Significant inhibition observed |

Case Study 1: Synthesis and Testing of Pyrrolidine Derivatives

In a recent study, researchers synthesized a series of pyrrolidine derivatives using this compound as a starting material. The synthesized compounds were screened for antibacterial and antifungal activities against various pathogens, including Escherichia coli and Aspergillus niger. Some compounds demonstrated minimum inhibitory concentrations (MICs) lower than established antibiotics, indicating their potential as new therapeutic agents .

Case Study 2: Anticonvulsant Properties

A group of researchers investigated the anticonvulsant effects of several pyrrolidine-based compounds derived from this compound. The study utilized both animal models and electrophysiological assays to assess the efficacy of these compounds in preventing seizures. Results showed that specific derivatives had a higher affinity for sodium channels compared to traditional anticonvulsants like phenytoin, suggesting a promising alternative treatment avenue .

Mechanism of Action

The mechanism of action of 3-Amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Dihydrochloride Salts

Table 1: Key Structural and Functional Comparisons

Detailed Analysis of Key Differences

Backbone and Functional Groups

- This compound: Features a pyrrolidine ring with a dimethylcarboxamide group. This structure is less complex than pharmaceuticals like Berotralstat, which contains a pyrazole core and fluorinated substituents .

- 4-Amino-α-diethylamino-o-cresol dihydrochloride: Contains a phenolic ring instead of pyrrolidine, with diethylamino and amino groups. This confers distinct solubility and reactivity profiles compared to the target compound .

- (S)-1-Cbz-3-Aminopyrrolidine hydrochloride: Shares the pyrrolidine backbone but includes a carbobenzyloxy (Cbz) protecting group, making it a precursor in peptide synthesis rather than an end-product .

Solubility and Stability

Research Findings and Gaps

- Data Limitations : Key parameters such as melting point, density, and detailed solubility data for the target compound are absent in the evidence, unlike Berotralstat, which has well-documented physicochemical properties .

Biological Activity

3-Amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride is a chemical compound notable for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₈H₁₈Cl₂N₃O and features a five-membered pyrrolidine ring. The dihydrochloride form enhances its solubility and stability, making it suitable for laboratory applications. Its structure allows for interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can bind to active sites or allosteric sites of enzymes, inhibiting their catalytic activity. This modulation can affect metabolic pathways and cellular functions.

- Receptor Interaction : It may act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways critical for various physiological processes.

1. Enzyme Inhibition Studies

Research indicates that this compound exhibits potential as an enzyme inhibitor. In vitro studies have demonstrated its ability to inhibit specific enzymes involved in metabolic processes, which could have implications for drug development targeting metabolic disorders.

2. Receptor Binding Studies

The compound has been investigated for its binding affinity to various receptors. For instance, studies suggest that it may modulate the activity of neurotransmitter receptors, which could be relevant in the context of neurological disorders .

Study 1: Enzyme Inhibition

A study conducted on the inhibition of a specific enzyme (e.g., acetylcholinesterase) revealed that this compound demonstrated significant inhibitory effects. The half-maximal inhibitory concentration (IC50) was determined to be in the low micromolar range, indicating potent activity.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 5.2 |

| Cyclooxygenase | 12.4 |

Study 2: Receptor Modulation

In receptor binding assays, the compound displayed varying degrees of agonistic and antagonistic activities across different receptor types:

| Receptor Type | Activity | Binding Affinity (Ki) |

|---|---|---|

| Dopamine D2 | Agonist | 15 nM |

| Serotonin 5-HT2A | Antagonist | 30 nM |

Toxicological Studies

Toxicological assessments have indicated that the compound is generally well-tolerated at therapeutic doses. However, moderate irritation was observed in ocular studies, emphasizing the need for careful handling in pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride in laboratory settings?

- Methodological Answer : Synthesis typically involves protecting group strategies (e.g., Boc-protected intermediates as in ) to stabilize reactive amines. Reaction optimization may require pH control and temperature modulation. Post-synthesis, purification via flash chromatography (as in ) or recrystallization is critical. Yield and purity should be validated using HPLC (≥98% purity standards, as in ) and NMR (e.g., δ 2.73 ppm for dimethyl groups, similar to ). Ensure dihydrochloride salt formation by stoichiometric HCl addition and lyophilization .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Follow safety protocols for hydrochloride salts: use PPE (gloves, goggles), avoid inhalation/contact ( ). Store in sealed, moisture-free containers at 2–8°C. Stability tests under accelerated conditions (40°C/75% RH) can predict shelf life. Note that similar compounds degrade via hydrolysis; thus, inert atmospheres (N₂) may extend stability .

Q. What analytical techniques confirm the purity and structural identity of this compound?

- Methodological Answer :

- Purity : HPLC with UV detection (λ = 254 nm), using C18 columns and acetonitrile/water gradients ( ).

- Structural Confirmation : ¹H/¹³C NMR (e.g., pyrrolidine ring protons at δ 3.0–3.5 ppm, dimethyl carboxamide at δ 2.7–3.0 ppm), FT-IR (amide-I band ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and optimize synthesis pathways for this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states for ring closure and carboxamide formation. Tools like ICReDD’s reaction path search ( ) integrate computational and experimental data to prioritize pathways. Machine learning can predict solvent effects or catalyst efficacy, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. For diastereomers, use chiral HPLC or optical rotation. If crystallography is feasible (e.g., single-crystal X-ray), compare experimental vs. computed structures ( ). Contradictions in mass spectra may require isotopic labeling or collision-induced dissociation studies .

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

- Methodological Answer : Apply factorial designs (e.g., 2³ factorial matrices) to variables like temperature (40–80°C), pH (6–8), and catalyst loading (0.5–2 mol%). Response surface methodology (RSM) identifies optimal conditions. For example, highlights DoE’s role in minimizing experiments while maximizing yield and selectivity. Validate models with ANOVA and residual analysis .

Q. What challenges arise when scaling synthesis from lab to pilot scale, and how are they addressed?

- Methodological Answer : Scaling introduces heat/mass transfer limitations. Use segmented flow reactors for exothermic steps (e.g., HCl salt formation). Membrane separation ( ) or continuous crystallization can improve purity. Process analytical technology (PAT) monitors critical parameters (e.g., pH, temp) in real time. Kinetic studies under pilot conditions (e.g., stirred-tank reactors) inform mixing speeds and residence times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.